4-{[(2E)-4-(ETHOXYCARBONYL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRROL-2-YLIDENE]METHYL}BENZOIC ACID
Description
4-{[(2E)-4-(Ethoxycarbonyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]methyl}benzoic acid is a benzoic acid derivative with a complex heterocyclic substituent. Its core structure consists of a pyrrolidone ring (a five-membered lactam) fused with an ethoxycarbonyl group (‑COOEt) and a methyl group at positions 4 and 5, respectively. The (2E)-configuration indicates a trans arrangement of the substituents around the exocyclic double bond linking the pyrrolidone ring to the benzoic acid moiety. Its molecular formula is inferred as C₁₆H₁₇NO₅ (exact mass: 303.11 g/mol), though experimental validation is required for confirmation.
Propriétés
IUPAC Name |
4-[(E)-(4-ethoxycarbonyl-3-hydroxy-5-methylpyrrol-2-ylidene)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-3-22-16(21)13-9(2)17-12(14(13)18)8-10-4-6-11(7-5-10)15(19)20/h4-8,18H,3H2,1-2H3,(H,19,20)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKMFALCQAGHRV-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)C(=O)O)N=C1C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\C2=CC=C(C=C2)C(=O)O)/N=C1C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Key Observations:
Heterocyclic Core: The target compound’s pyrrolidone ring distinguishes it from pyrazole () or benzimidazole derivatives (). Pyrrolidones are known for conformational rigidity, influencing binding interactions compared to more flexible amides (e.g., ) .
Bioactivity Implications : Sulfonamide- and pyridine-containing analogues () are often associated with protease inhibition, whereas pyrrolidones are explored in kinase targeting .
Quantitative Similarity Analysis
Tanimoto Coefficient-Based Comparison
Using binary fingerprints (e.g., MACCS keys), the Tanimoto coefficient (Tc) quantifies similarity:
Graph-Based Structural Alignment
Subgraph matching () reveals partial overlap in benzoic acid and carbonyl regions but divergent heterocycles. Computational tools like GEM-Path () could identify conserved pharmacophoric features, such as hydrogen-bond donors/acceptors from the carboxylic acid and lactam groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
